L1-Peg2-tate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

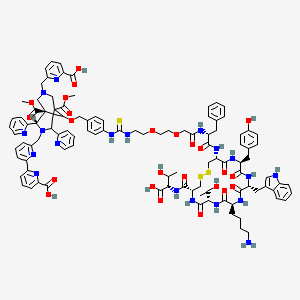

Molecular Formula |

C103H117N19O24S3 |

|---|---|

Molecular Weight |

2101.3 g/mol |

IUPAC Name |

6-[[(5R,6S)-9-[[4-[2-[2-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylcarbamothioylamino]phenyl]methoxy]-7-[[6-(6-carboxy-2-pyridinyl)-2-pyridinyl]methyl]-1,5-bis(methoxycarbonyl)-6,8-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C103H117N19O24S3/c1-59(123)84-94(133)118-82(93(132)120-85(60(2)124)97(138)139)56-149-148-55-81(92(131)115-79(48-62-34-38-68(125)39-35-62)90(129)116-80(49-64-50-108-70-24-9-8-23-69(64)70)91(130)114-75(88(127)119-84)27-10-13-40-104)117-89(128)78(47-61-19-6-5-7-20-61)113-83(126)54-145-46-45-144-44-43-107-101(147)111-65-36-32-63(33-37-65)53-146-98-102(99(140)142-3)57-121(51-66-21-17-30-76(110-66)95(134)135)58-103(98,100(141)143-4)87(74-26-12-15-42-106-74)122(86(102)73-25-11-14-41-105-73)52-67-22-16-28-71(109-67)72-29-18-31-77(112-72)96(136)137/h5-9,11-12,14-26,28-39,41-42,50,59-60,75,78-82,84-87,98,108,123-125H,10,13,27,40,43-49,51-58,104H2,1-4H3,(H,113,126)(H,114,130)(H,115,131)(H,116,129)(H,117,128)(H,118,133)(H,119,127)(H,120,132)(H,134,135)(H,136,137)(H,138,139)(H2,107,111,147)/t59?,60?,75-,78+,79-,80+,81-,82-,84-,85-,86+,87?,98?,102+,103?/m0/s1 |

InChI Key |

MQXSYXKRBOACPG-HURRRYOOSA-N |

Isomeric SMILES |

CC([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7[C@]8(CN(CC7(C(N([C@@H]8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)N[C@@H](C(C)O)C(=O)O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7C8(CN(CC7(C(N(C8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)NC(C(C)O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L1-Peg2-tate and its Core Technology

Introduction

The compound "L1-Peg2-tate" represents a conceptual advancement in the field of peptide receptor radionuclide therapy (PRRT), building upon the well-established DOTA-TATE platform. While "this compound" is not a standardized nomenclature found in current literature, this guide will provide a comprehensive technical overview of its likely composition and function based on analogous developments in radiopharmaceuticals. It is hypothesized that "this compound" refers to a derivative of DOTA-TATE featuring a two-unit polyethylene glycol (PEG2) linker and an additional functional moiety, "L1," for enhanced therapeutic or imaging properties.

This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the core DOTA-TATE technology, the roles of PEGylation and other modifications, and the experimental protocols necessary for the evaluation of such novel compounds.

Core Technology: DOTA-TATE

DOTA-TATE is a cornerstone of theranostics for neuroendocrine tumors (NETs).[1][2] Its structure consists of two key components:

-

DOTA (tetraxetan): A macrocyclic chelator that firmly binds to a radionuclide, such as Lutetium-177 (¹⁷⁷Lu) for therapy or Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging.[1]

-

TATE (tyrosine³-octreotate): A synthetic analog of the hormone somatostatin.[1]

The octreotate component has a high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of many neuroendocrine tumor cells.[3] This specificity allows for the targeted delivery of radiation to the tumor site, minimizing damage to healthy tissues.

Mechanism of Action

The therapeutic and diagnostic efficacy of DOTA-TATE is rooted in its targeted mechanism:

-

Binding: Following intravenous administration, the DOTA-TATE conjugate circulates in the bloodstream and binds with high affinity to SSTR2 on NET cells.

-

Internalization: The entire receptor-ligand complex is then internalized into the tumor cell via endocytosis.

-

Radionuclide Decay: Once inside the cell, the chelated radionuclide decays. In the case of ¹⁷⁷Lu-DOTA-TATE, the emission of beta particles induces DNA double-strand breaks and generates reactive oxygen species, ultimately leading to apoptosis of the tumor cell.

The Role of Modifications: "Peg2" and "L1"

The "Peg2" and "L1" components of the hypothesized "this compound" represent strategic modifications to the core DOTA-TATE structure, aimed at improving its pharmacokinetic and pharmacodynamic properties.

PEGylation ("Peg2")

The inclusion of a two-unit polyethylene glycol (PEG2) linker serves multiple purposes in drug design:

-

Increased Hydrophilicity: PEG linkers increase the solubility of the compound in aqueous media, which can improve its behavior in the bloodstream.

-

Improved Pharmacokinetics: PEGylation can extend the plasma half-life of the drug by increasing its hydrodynamic volume, thereby reducing renal clearance. This prolonged circulation time can lead to higher tumor accumulation.

-

Reduced Immunogenicity: The PEG chain can shield the peptide from recognition by the immune system.

The "L1" Moiety

The "L1" component is likely a functional group designed to impart additional advantageous properties. Based on current trends in radiopharmaceutical development, "L1" could represent one of the following:

-

Albumin-Binding Moiety: An entity like Evans blue (EB) or a modified fatty acid that reversibly binds to serum albumin. This strategy dramatically increases the circulation half-life of the radiopharmaceutical, leading to enhanced tumor uptake and retention. For example, ¹⁷⁷Lu-DOTA-EB-TATE has demonstrated a much higher tumor dose compared to ¹⁷⁷Lu-DOTATATE.

-

Alternative Targeting Ligand: A second targeting molecule that recognizes another tumor-specific antigen. This dual-targeting approach could increase tumor specificity and uptake, especially in heterogeneous tumor environments.

-

Pharmacokinetic Modifier: A group designed to fine-tune the biodistribution of the compound, for instance, by altering its charge to reduce kidney uptake.

Quantitative Data on Modified DOTA-TATE Analogs

The following tables summarize preclinical and clinical data for various modified DOTA-TATE compounds, providing a basis for predicting the potential performance of a molecule like "this compound."

| Compound | Modification | Key Findings | Reference |

| ¹⁷⁷Lu-LNC1010 | Polyethylene glycol chain | Enhanced uptake and prolonged retention in AR42J tumor xenografts compared to ¹⁷⁷Lu-EB-TATE. | |

| ¹⁷⁷Lu-DOTA-EB-TATE | Evans blue (albumin binder) | Demonstrated much higher tumor dose compared with ¹⁷⁷Lu-DOTATATE in preclinical and first-in-human dosimetry studies. | |

| ¹⁸F-SiFAlin-TATE | Silicon-fluoride-acceptor | Showed significantly higher tumor uptake in liver, lymph node, and bone metastases compared to ⁶⁸Ga-DOTA-TOC. | |

| ¹⁷⁷Lu-DOTA-Peptide 2 | SSTR Antagonist | Higher tumor uptake (10.89% ID/g) compared to the agonist ¹⁷⁷Lu-DOTA-TATE (6.28% ID/g) in a preclinical model. |

Experimental Protocols

The development and validation of a novel radiopharmaceutical such as "this compound" involves a series of standardized in vitro and in vivo experiments.

Radiosynthesis and Quality Control

-

Radiolabeling: The "this compound" precursor is incubated with the chosen radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer (e.g., ammonium acetate) at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 30 minutes).

-

Quality Control: The radiochemical purity (RCP) is determined using radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). An RCP of >95% is typically required for further experiments.

In Vitro Assays

-

Stability Studies: The radiolabeled compound is incubated in human plasma at 37°C for various time points (e.g., 1, 4, 24 hours) to assess its stability. The RCP is measured at each time point.

-

Cell Binding and Internalization:

-

SSTR2-expressing cells (e.g., AR42J or HT-29) are seeded in multi-well plates.

-

Cells are incubated with the radiolabeled compound at 37°C for different durations.

-

To determine surface-bound versus internalized radioactivity, one set of cells is treated with an acid buffer (e.g., glycine buffer, pH 2.8) to strip surface-bound radioligand.

-

The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured using a gamma counter.

-

-

Binding Affinity (Kd): Saturation binding assays are performed by incubating SSTR2-expressing cells with increasing concentrations of the radiolabeled compound. The dissociation constant (Kd) is calculated from the resulting binding curve.

In Vivo Studies (Animal Models)

-

Biodistribution:

-

Tumor-bearing mice (e.g., with AR42J xenografts) are injected intravenously with the radiolabeled compound.

-

At various time points post-injection (e.g., 2, 24, 48, 72 hours), animals are euthanized, and organs of interest (blood, tumor, kidneys, liver, spleen, etc.) are collected and weighed.

-

The radioactivity in each organ is measured, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

-

SPECT/CT or PET/CT Imaging:

-

Tumor-bearing animals are imaged at different time points post-injection to visualize the tumor uptake and biodistribution of the radiopharmaceutical.

-

-

Therapy Studies:

-

Tumor-bearing mice are treated with a therapeutic dose of the radiolabeled compound.

-

Tumor growth is monitored over time and compared to a control group. Animal survival is also a key endpoint.

-

Visualizations

Signaling Pathway of ¹⁷⁷Lu-DOTA-TATE

Caption: Mechanism of action of ¹⁷⁷Lu-DOTA-TATE.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for a novel radiopharmaceutical.

References

An In-depth Technical Guide to the Synthesis and Characterization of Chelator-PEG-TATE Conjugates

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed synthesis protocol for a representative Chelator-PEG-TATE conjugate. The specific chelator termed "L1" in the user request is not a publicly documented standard chemical entity. Therefore, for the purpose of this guide, the widely used and clinically relevant bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) will be used as a representative example. The principles and methodologies described herein are broadly applicable to the synthesis of similar peptide conjugates with other bifunctional chelators.

Executive Summary

This technical guide outlines a comprehensive protocol for the solid-phase synthesis of DOTA-PEG2-TATE, a somatostatin analog designed for applications in nuclear medicine, such as peptide receptor radionuclide therapy (PRRT) and positron emission tomography (PET) imaging. The synthesis involves a multi-step process beginning with the solid-phase assembly of the octreotate (TATE) peptide, followed by the introduction of a di-ethylene glycol (PEG2) linker, and culminating in the conjugation of the DOTA chelator. This document provides detailed experimental procedures, quantitative data on synthesis outcomes and receptor affinity, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Core Synthesis Protocol: DOTA-PEG2-TATE

The synthesis of DOTA-PEG2-TATE is performed using a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The entire process is conducted on a solid support resin, which simplifies purification at each step.

Materials and Reagents

-

Fmoc-Thr(tBu)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH

-

Fmoc-NH-PEG2-COOH

-

DOTA-tris(tBu)ester

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cyclization agent: Iodine (I2) in DMF

-

Quenching solution: Ascorbic acid solution

-

Diethyl ether (cold)

-

Acetonitrile (ACN) for HPLC

-

Water (deionized, HPLC grade)

Experimental Workflow

The synthesis of DOTA-PEG2-TATE can be broken down into four main stages:

-

Solid-Phase Peptide Synthesis of Octreotate (TATE)

-

On-Resin PEGylation

-

On-Resin DOTA Conjugation

-

On-Resin Cyclization, Cleavage, and Purification

Detailed Methodologies

-

Resin Preparation: Start with Fmoc-Thr(tBu)-Wang resin. Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction with a Kaiser test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the octreotate sequence: Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Phe, Cys(Trt), and D-Phe.

-

Fmoc Deprotection: After coupling the final amino acid (D-Phe), perform an Fmoc deprotection as described above to expose the N-terminal amine.

-

PEG2 Linker Coupling: Couple Fmoc-NH-PEG2-COOH using the same activation and coupling procedure as for the amino acids.

-

Fmoc Deprotection: Deprotect the N-terminus of the PEG linker to expose the terminal amine group.

-

DOTA Coupling: Couple DOTA-tris(tBu)ester (3 eq.) using HBTU/DIPEA activation. This coupling step may require a longer reaction time (up to 12 hours) to ensure completion.

-

On-Resin Cyclization: Treat the resin-bound peptide with a solution of iodine (I2) in DMF to facilitate the formation of the disulfide bond between the two cysteine residues.[1]

-

Quenching: Quench the excess iodine with an ascorbic acid solution.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove all acid-labile protecting groups (tBu, Boc, Trt).

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final DOTA-PEG2-TATE product as a white powder.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and characterization of DOTA-TATE and its PEGylated analogs. The data is compiled from published literature and serves as a benchmark for the expected outcomes of the synthesis protocol described above.

Table 1: Synthesis Yield and Purity

| Compound | Synthesis Method | Total Synthesis Time (approx.) | Overall Yield | Purity (post-HPLC) | Reference |

| DOTA-TATE | Mechanical Agitation SPPS | 540 min | ~23% | >95% | [2] |

| DOTA-TATE | Ultrasonic-Assisted SPPS | 70 min | ~29% | >95% | [2] |

| DOTA-PEG4-TATE | Ultrasonic-Assisted SPPS | 105 min | ~29% | >95% | [2] |

| DOTA-A9 | Manual SPPS | Not Specified | ~15% | >98% | [3] |

| DOTA-PEG4-A9 | Manual SPPS | Not Specified | ~15% | >98% |

Table 2: Receptor Binding Affinity

| Compound | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| natGa-DOTA-TATE | AR42J | [¹²⁵I-Tyr¹¹]-SST-14 | 0.20 ± 0.18 | Not Reported | |

| DOTA-TATE | AR42J | [¹²⁵I-Tyr¹¹]-SST-14 | 0.64 ± 0.22 | Not Reported | |

| [¹⁷⁷Lu]Lu-DOTA-TATE | HEK-SST₂ | - | - | 0.08 ± 0.02 (KD) | |

| La³⁺-DOTA-TATE | HEK293/SSTR2 | Eu³⁺-DOTA-TATE | Not Reported | 19.00 ± 9.2 | |

| DTPA-[Nle²⁸,³¹]-CCK(26-33) | CCK-B Receptor | Not Specified | 1.5 | Not Reported |

Mechanism of Action: Somatostatin Receptor Signaling

DOTA-PEG2-TATE, like other octreotate analogs, exerts its biological effect by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. These receptors are often overexpressed on the surface of neuroendocrine tumors. Upon binding of the TATE moiety to the SSTR (predominantly SSTR2), a conformational change in the receptor activates intracellular signaling pathways.

The primary signaling cascade involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has several downstream effects, including the inhibition of hormone secretion and cell proliferation. Additionally, SSTR activation can modulate ion channel activity and stimulate phosphotyrosine phosphatases and the mitogen-activated protein kinase (MAPK) pathway. When chelated with a radionuclide, the targeted delivery of radiation to SSTR-expressing cells leads to cytotoxicity and tumor cell death.

Key Experimental Protocols

Kaiser Test for Monitoring Coupling Reactions

The Kaiser test is a qualitative colorimetric assay used to detect the presence of primary amines on the resin. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) indicates that the coupling reaction is complete.

Reagents:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol.

-

Reagent B: 80 g phenol in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

-

Take a small sample of the resin (a few beads) and wash with ethanol.

-

Add 2-3 drops of each reagent (A, B, and C) to the resin sample.

-

Heat the sample at 100°C for 5 minutes.

-

Observe the color of the beads.

Competitive Binding Assay for Receptor Affinity

This assay determines the binding affinity (IC50 or Ki) of the synthesized compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

SSTR2-expressing cells (e.g., AR42J or HEK293-SSTR2).

-

Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-SST-14).

-

Synthesized DOTA-PEG2-TATE (unlabeled competitor).

-

Binding buffer.

-

Multi-well plates.

-

Gamma counter.

Procedure:

-

Cell Seeding: Seed the SSTR2-expressing cells in multi-well plates and grow to a suitable confluence.

-

Assay Setup: To each well, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled DOTA-PEG2-TATE.

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

-

Washing: Wash the cells with cold binding buffer to remove unbound ligands.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis and evaluation of DOTA-PEG2-TATE. The methodologies described are based on established principles of solid-phase peptide synthesis and bioconjugation chemistry. The provided quantitative data and experimental protocols offer valuable benchmarks for researchers in the field of radiopharmaceutical development. While DOTA has been used as a representative chelator, the workflow can be adapted for the conjugation of other bifunctional chelators, enabling the development of a wide range of targeted radiopharmaceuticals.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA- linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of L1-Peg2-tate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of L1-Peg2-tate, a novel heterobifunctional molecule designed for targeted protein degradation. This guide details the core mechanism, associated signaling pathways, quantitative data from key experiments, and the methodologies used to elucidate its function.

Introduction to this compound

This compound is a proteolysis-targeting chimera (PROTAC) engineered to selectively induce the degradation of a target protein of interest. It is composed of three key moieties: a target-binding ligand (L1), a flexible polyethylene glycol linker (Peg2), and an E3 ubiquitin ligase-recruiting element derived from octreotate (-tate). By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), this compound offers a powerful modality for reducing the levels of disease-driving proteins that have been historically difficult to target with conventional inhibitors.

Core Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of this compound is the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The key steps are as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the target protein via its L1 ligand and to an E3 ubiquitin ligase via its -tate moiety. This brings the target protein into close proximity with the E3 ligase, forming a transient ternary complex.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and shuttled to the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. This compound is then released and can engage another target protein molecule, acting catalytically.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the catalytic cycle of this compound-mediated protein degradation.

Caption: Catalytic cycle of this compound-mediated targeted protein degradation.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to characterize the activity of this compound.

Caption: A generalized experimental workflow for the characterization of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from biochemical and cellular assays characterizing this compound.

Table 1: Biochemical Characterization of this compound

| Parameter | Value | Method |

| Binding Affinity (Kd) to Target Protein | 150 nM | Surface Plasmon Resonance (SPR) |

| Binding Affinity (Kd) to E3 Ligase | 850 nM | Isothermal Titration Calorimetry (ITC) |

| Ternary Complex Cooperativity (α) | 5.2 | Time-Resolved FRET (TR-FRET) |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line |

| DC50 (Degradation Concentration 50%) | 50 nM | HEK293 |

| Dmax (Maximum Degradation) | >95% | HEK293 |

| Time to Dmax | 6 hours | HEK293 |

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to the purified target protein.

-

Instrumentation: Biacore T200 (Cytiva)

-

Methodology:

-

Recombinant purified target protein is immobilized on a CM5 sensor chip via amine coupling.

-

A reference flow cell is prepared with no protein immobilization to account for non-specific binding.

-

This compound is prepared in a series of concentrations (e.g., 0.1 nM to 1 µM) in HBS-EP+ buffer.

-

Each concentration of this compound is injected over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with buffer flow.

-

The sensor surface is regenerated between cycles using a low pH glycine solution.

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference cell signal.

-

The steady-state binding responses are plotted against the concentration of this compound, and the data are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).

-

Western Blot for Protein Degradation

-

Objective: To quantify the degradation of the target protein in cells treated with this compound.

-

Methodology:

-

Cells (e.g., HEK293) are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of total protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.

-

Band intensities are quantified using image analysis software (e.g., ImageJ). The level of the target protein is normalized to the loading control and expressed as a percentage of the vehicle-treated control.

-

The resulting data are plotted in a dose-response curve to determine the DC50 and Dmax values.

-

Unraveling the Pharmacokinetics of PEGylated Somatostatin Analogues: A Technical Guide on L1-Peg2-tate Derivatives

Disclaimer: The term "L1-Peg2-tate" does not correspond to a standardized or widely published molecular entity. This technical guide, therefore, addresses the pharmacokinetics of PEGylated DOTA-tate derivatives, which is the likely class of compounds to which "this compound" belongs. The "Peg2" component is inferred to be a polyethylene glycol linker with two repeating units, a common modification in radiopharmaceutical development to enhance pharmacokinetic properties. The "L1" component is assumed to be an additional linker, the specific nature of which is not defined in publicly available literature. The data and protocols presented herein are based on studies of similar DOTA-tate analogues and are intended to provide a representative understanding for researchers, scientists, and drug development professionals.

Introduction

Peptide Receptor Radionuclide Therapy (PRRT) has emerged as a cornerstone in the management of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2] DOTA-tate, a synthetic analogue of somatostatin chelated with a radionuclide such as Lutetium-177 or Gallium-68, is a pivotal agent in this therapeutic paradigm.[1][2] However, the clinical efficacy of DOTA-tate can be limited by its rapid renal clearance and suboptimal tumor retention. To address these limitations, modifications to the DOTA-tate molecule, such as the incorporation of polyethylene glycol (PEG) linkers, have been explored. PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius, enhancing solubility, and reducing immunogenicity.[3] This guide provides an in-depth overview of the pharmacokinetics of PEGylated DOTA-tate derivatives, with a focus on the anticipated properties of a molecule conceptually defined as this compound.

Mechanism of Action and Signaling Pathway

DOTA-tate and its derivatives exert their therapeutic and diagnostic effects by targeting SSTRs, particularly subtype 2 (SSTR2), which is highly expressed on the surface of NET cells. Upon intravenous administration, the radiolabeled peptide circulates in the bloodstream and binds with high affinity to SSTR2 on tumor cells. This binding initiates receptor-mediated endocytosis, leading to the internalization of the radiopharmaceutical. The trapped radionuclide then delivers a cytotoxic dose of radiation directly to the tumor cells, inducing DNA damage and subsequent cell death.

The signaling pathway initiated by the binding of somatostatin analogues like DOTA-tate to SSTR2 is multifaceted. SSTRs are G-protein coupled receptors, and their activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion, cell proliferation, and apoptosis.

References

An In-depth Technical Guide to the Radiolabeling of Somatostatin Receptor-Targeting Peptides with Gallium-68

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific peptide "L1-Peg2-tate" is not found in the reviewed scientific literature. This guide is therefore based on the well-established principles and protocols for the Gallium-68 radiolabeling of closely related DOTA-conjugated somatostatin analogues, such as DOTA-TATE. The "tate" suffix indicates a derivative of octreotate, which targets the somatostatin receptor subtype 2 (SSTR2). "Peg2" likely refers to a di-polyethylene glycol linker, and "L1" to a specific modification or ligand. The methodologies described herein are standard for this class of radiopharmaceuticals.

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators, short half-life (68 minutes), and favorable decay characteristics (89% β+ decay).[1][2] The radiolabeling of peptides, particularly somatostatin analogues like DOTA-TATE, with ⁶⁸Ga has become a cornerstone of neuroendocrine tumor (NET) imaging.[3][4] These radiopharmaceuticals consist of three key components: a targeting biomolecule (e.g., octreotate), a bifunctional chelator (e.g., DOTA), and the positron-emitting radionuclide (⁶⁸Ga).

This guide provides a comprehensive technical overview of the core methodologies for the synthesis and evaluation of ⁶⁸Ga-labeled somatostatin analogues, using DOTA-TATE as the archetypal example. It covers the radiolabeling chemistry, experimental protocols, quality control, and the underlying biological pathways.

The Radiopharmaceutical: A Logical Breakdown

The design of a ⁶⁸Ga-labeled peptide involves the covalent linkage of a chelator to a targeting peptide. The chelator, typically a macrocyclic compound like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), securely coordinates the Gallium-68 cation.[5]

Caption: Logical components of a ⁶⁸Ga-labeled peptide.

Experimental Protocols

The synthesis of ⁶⁸Ga-labeled peptides involves several critical steps, from obtaining the radionuclide to final quality control. Both manual and automated synthesis modules are commonly used.

Gallium-68 Elution and Pre-concentration

Gallium-68 is obtained by eluting a ⁶⁸Ge/⁶⁸Ga generator, typically using dilute hydrochloric acid (e.g., 0.1 N to 0.6 M HCl). The resulting eluate often requires a concentration and purification step to remove metallic impurities and ⁶⁸Ge breakthrough, which can interfere with the labeling reaction. A common method involves trapping the ⁶⁸Ga³⁺ on a cation-exchange cartridge, followed by elution in a small volume. An alternative, widely used method employs acidified sodium chloride solution for elution.

Protocol: Cationic Exchange Purification

-

Condition a strong cation-exchange (SCX) cartridge.

-

Load the ⁶⁸GaCl₃ eluate from the generator onto the cartridge. ⁶⁸Ga³⁺ is retained.

-

Wash the cartridge with sterile water to remove impurities.

-

Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 0.5 mL) of a 5 M NaCl / 5.5 N HCl solution directly into the reaction vial containing the peptide precursor and buffer.

Radiolabeling Reaction

The incorporation of ⁶⁸Ga³⁺ into the DOTA chelator is highly dependent on pH, temperature, precursor amount, and reaction time.

Protocol: ⁶⁸Ga-DOTA-TATE Synthesis

-

Prepare a reaction vial containing the DOTA-TATE precursor (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.

-

Add the purified ⁶⁸Ga³⁺ eluate to the reaction vial.

-

Heat the reaction mixture at 95-100°C for 5-15 minutes. For chelators with faster kinetics like NOTA or TRAP, labeling can often be achieved at room temperature.

-

After incubation, cool the reaction vial to room temperature.

Final Purification and Formulation

A final solid-phase extraction (SPE) step is typically performed to remove any unchelated ⁶⁸Ga and hydrophilic impurities.

Protocol: C18 Cartridge Purification

-

Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with ethanol followed by sterile water.

-

Load the cooled reaction mixture onto the cartridge. The ⁶⁸Ga-DOTA-TATE is retained.

-

Wash the cartridge with sterile water to remove any unbound ⁶⁸Ga.

-

Elute the final product from the cartridge with a small volume of 50% ethanol.

-

Formulate the final product by diluting with sterile saline or a phosphate-buffered saline solution to render it isotonic and physiologically compatible for injection.

-

Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Caption: General experimental workflow for ⁶⁸Ga radiolabeling.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical. Key QC tests are summarized below.

| Parameter | Method | Acceptance Criteria | Reference |

| Appearance | Visual Inspection | Clear, colorless, free of particulates | |

| pH | pH-strips or meter | 4.0 - 8.0 | |

| Radionuclidic Identity | Gamma Spectrometry | Principal photon at 511 keV | |

| Radionuclidic Purity | Gamma Spectrometry | ⁶⁸Ge < 0.001% | |

| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | ≥ 95% | |

| Free & Colloidal ⁶⁸Ga | Radio-TLC | < 2% | |

| Sterility | Incubation in media | No microbial growth | |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | As per pharmacopoeia standards |

Radio-TLC Method for RCP:

-

Stationary Phase: ITLC-SG strips.

-

Mobile Phase 1 (for free ⁶⁸Ga): 10 mM DTPA solution (pH 4). [⁶⁸Ga]Ga-DOTA-TATE remains at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1.0).

-

Mobile Phase 2 (for colloidal ⁶⁸Ga): 1 M Ammonium Acetate:Methanol (1:1). [⁶⁸Ga]Ga-DOTA-TATE moves with the solvent front (Rf = 0.8-1.0), while colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).

Quantitative Data

The following table summarizes typical quantitative data for ⁶⁸Ga-DOTA-TATE, which serves as a benchmark for similar peptides.

| Parameter | Typical Value | Description | Reference |

| Radiochemical Yield (RCY) | > 60% (cyclotron), > 95% (generator, optimized) | Percentage of initial radioactivity incorporated into the final product. | |

| Radiochemical Purity (RCP) | > 99% | Percentage of radioactivity in the desired chemical form. | |

| Molar Activity | 18 ± 4 GBq/µmol | Radioactivity per mole of the compound. | |

| Specific Activity | 1200 - 1850 MBq/nmol | Radioactivity per mass of the compound. | |

| In Vitro IC₅₀ (SSTR2) | 1.88 - 14.82 nM | Concentration causing 50% inhibition of radioligand binding. | |

| Tumor Uptake (SUVmax) | 18 - 40+ | Standardized Uptake Value (max) in neuroendocrine tumors. |

Biological Target: SSTR2 Signaling Pathway

Somatostatin analogues like octreotate primarily target the Somatostatin Receptor Subtype 2 (SSTR2), a G-protein coupled receptor (GPCR). Upon binding of an agonist (like ⁶⁸Ga-DOTA-TATE), SSTR2 initiates several intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits the secretion of various hormones and neuropeptides. Other pathways involve the modulation of ion channels (Ca²⁺, K⁺) and the activation of phosphotyrosine phosphatases (like SHP-1), which can influence cell proliferation and survival pathways such as PI3K/AKT and MAPK.

Caption: SSTR2 signaling pathway upon agonist binding.

In Vitro and In Vivo Evaluation

Preclinical evaluation is essential to characterize a new radiotracer.

-

In Vitro Studies: Cellular uptake and internalization assays using SSTR2-expressing cell lines (e.g., AR42J) are performed to confirm specific binding. Competition binding assays are used to determine the binding affinity (IC₅₀ or Kd).

-

In Vivo Studies: Biodistribution studies in tumor-bearing animal models (e.g., mice with AR42J xenografts) are conducted to determine the uptake and clearance of the radiotracer in various organs and the tumor over time (% Injected Dose per gram, %ID/g). PET/CT imaging in these models provides a visual and quantitative assessment of tumor targeting and pharmacokinetics.

Representative Biodistribution Data for ⁶⁸Ga-DOTA-peptides in Normal Organs (SUVmean)

| Organ | Mean SUV | Reference |

| Spleen | 20.0 - 30.0 | |

| Kidneys | 12.0 - 15.0 | |

| Adrenal Glands | 8.0 - 10.0 | |

| Pituitary Gland | 6.0 - 8.0 | |

| Liver | 4.0 - 6.0 | |

| Pancreas (uncinate) | 3.0 - 5.0 |

Conclusion

The radiolabeling of somatostatin analogues with Gallium-68 is a robust and well-established process that has revolutionized the management of neuroendocrine tumors. The principles and protocols detailed in this guide, based on the extensive literature for compounds like ⁶⁸Ga-DOTA-TATE, provide a solid foundation for the development and evaluation of new targeted radiopharmaceuticals. Adherence to detailed protocols, rigorous quality control, and a thorough understanding of the underlying biology are paramount to the successful clinical translation of these powerful diagnostic agents.

References

- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method for the preparation and quality control of 68Ga radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Radiolabeling of L1-Peg2-tate with Lutetium-177 for Targeted Radionuclide Therapy

Disclaimer: Information regarding a specific peptide designated "L1-Peg2-tate" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for the radiolabeling of DOTA-conjugated peptides with Lutetium-177, using this compound as a representative example. The experimental data and protocols presented are based on established procedures for analogous compounds such as DOTA-TATE and other DOTA-conjugated peptides.

Introduction

Targeted radionuclide therapy is a promising strategy in oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radionuclide to a targeting moiety, such as a peptide, that specifically binds to receptors overexpressed on tumor cells. Lutetium-177 (¹⁷⁷Lu) is an ideal therapeutic radionuclide due to its favorable decay characteristics, including a 6.65-day half-life and the emission of both beta particles for therapy and gamma photons for imaging.[1][2]

The peptide this compound is a synthetic analogue of somatostatin, designed to target somatostatin receptors (SSTRs) that are frequently overexpressed in neuroendocrine tumors (NETs).[3] The structure consists of three key components:

-

tate (Tyr³-octreotate): The peptide sequence responsible for high-affinity binding to SSTRs, particularly subtype 2 (SSTR2).[3][4]

-

Peg2 (di-polyethylene glycol): A linker moiety incorporated to improve the pharmacokinetic properties of the molecule, such as increasing solubility and circulation half-life.

-

L1-DOTA: A bifunctional chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), conjugated via a linker (L1), which firmly sequesters the lutetium-177 radioisotope.

This technical guide details the methodology for the radiolabeling of this compound with ¹⁷⁷Lu, including the reaction conditions, quality control procedures, and preclinical evaluation.

Radiolabeling of this compound with Lutetium-177

The radiolabeling process involves the chelation of ¹⁷⁷Lu³⁺ by the DOTA moiety of this compound. This reaction is influenced by several factors, including pH, temperature, reaction time, and the concentration of the precursor peptide.

Experimental Protocol

A typical radiolabeling procedure for a DOTA-conjugated peptide with ¹⁷⁷Lu is as follows:

-

Preparation of Reagents:

-

This compound Precursor: A stock solution of this compound is prepared in high-purity water.

-

¹⁷⁷LuCl₃ Solution: Lutetium-177 is obtained as a chloride salt solution in dilute hydrochloric acid.

-

Reaction Buffer: A sterile solution of sodium acetate or ammonium acetate (0.1 M to 0.5 M) is prepared and the pH is adjusted to a range of 4.0-5.0.

-

Quenching Solution: A sterile solution of diethylenetriaminepentaacetic acid (DTPA) or gentisic acid can be prepared to chelate any unreacted ¹⁷⁷Lu.

-

-

Radiolabeling Reaction:

-

In a sterile, pyrogen-free reaction vial, add the required volume of the reaction buffer.

-

Add the desired amount of the this compound precursor solution.

-

Carefully add the ¹⁷⁷LuCl₃ solution to the reaction vial.

-

Gently mix the contents of the vial.

-

Incubate the reaction mixture at a controlled temperature, typically between 80°C and 100°C, for 15 to 30 minutes.

-

-

Post-labeling Purification (if necessary):

-

After incubation, the reaction mixture is allowed to cool to room temperature.

-

If the radiochemical purity is below the acceptable limit (typically >95%), purification can be performed using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ¹⁷⁷Lu and other impurities.

-

Radiolabeling Workflow

References

In Vitro Stability of PEGylated Somatostatin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of the in vitro stability of PEGylated somatostatin analogs, typified by the conceptual molecule "L1-Peg2-tate." While specific data for "this compound" is not publicly available, this document synthesizes established knowledge regarding the stability of its core components: a peptide analog of somatostatin (like octreotate), and a polyethylene glycol (PEG) moiety. Understanding these stability characteristics is paramount for the successful development of long-acting and effective peptide therapeutics.

Core Stability Challenges for PEGylated Peptides

The in vitro stability of a PEGylated peptide is a multifaceted issue, influenced by both the inherent stability of the peptide itself and the attached PEG linker. Degradation can occur through various chemical and physical pathways, potentially leading to a loss of potency, altered bioavailability, and the formation of immunogenic impurities.[1][2][3] Forced degradation studies are essential to identify these potential degradation pathways and to develop stability-indicating analytical methods.[1][4]

Key degradation pathways include:

-

Oxidation: Certain amino acid residues, such as methionine, cysteine, tryptophan, and histidine, are susceptible to oxidation, which can be catalyzed by trace metals or exposure to oxidative agents.

-

Deamidation: Asparagine and glutamine residues can undergo deamidation, particularly at neutral to alkaline pH, leading to changes in the peptide's primary structure and charge.

-

Hydrolysis: The peptide backbone can be cleaved through hydrolysis, especially at acidic or alkaline pH and elevated temperatures. The ester linkage in some PEG linkers can also be susceptible to hydrolysis.

-

Aggregation: Peptides can be prone to aggregation, forming soluble or insoluble aggregates. This can be triggered by factors such as temperature, pH, mechanical stress, and interactions with surfaces. PEGylation generally helps to reduce aggregation.

-

PEG Linker Instability: The chemical linkage between the PEG and the peptide can be a point of vulnerability. For instance, ester-based linkers may be prone to hydrolysis.

-

N-terminal Degradation: The N-terminal amino acids of a peptide can undergo cyclization and subsequent cleavage. PEGylation at the N-terminus can prevent this degradation pathway.

Quantitative Stability Data for Related Molecules

While specific data for "this compound" is unavailable, the following tables summarize representative stability data for somatostatin analogs and other peptides under various stress conditions. This information provides a valuable reference for anticipating the stability profile of similar molecules.

Table 1: pH-Dependent Degradation of Octreotide in Aqueous Solution

| pH | Predominant Degradation Pathway | Stability Profile |

| 2.5 - 4.0 | Hydrolysis | Relatively stable, with optimal stability observed around pH 4. |

| 5.0 - 7.0 | Deamidation | Increased rate of deamidation as pH approaches neutral. |

| > 7.4 | Deamidation, Acylation | Accelerated deamidation and potential for acylation in certain formulations. |

Table 2: Representative Stability of Peptides Under Forced Degradation Conditions

| Stress Condition | Typical Degradation Products | Analytical Method for Detection |

| Acidic (e.g., 0.1 M HCl) | Hydrolysis products (cleaved peptide fragments). | RP-HPLC, Mass Spectrometry |

| Alkaline (e.g., 0.1 M NaOH) | Deamidation products, racemization products. | RP-HPLC, Mass Spectrometry |

| Oxidative (e.g., 3% H₂O₂) | Oxidized methionine (sulfoxide, sulfone), tryptophan, and histidine residues. | RP-HPLC, Mass Spectrometry |

| Thermal (e.g., 40-70°C) | Aggregates, hydrolysis products, deamidation products. | Size-Exclusion Chromatography, RP-HPLC |

| Photostability (e.g., ICH Q1B) | Oxidative degradation products. | RP-HPLC, Mass Spectrometry |

Experimental Protocols

Accurate assessment of in vitro stability requires robust and well-defined experimental protocols. The following sections detail generalized methodologies for key stability studies.

Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of the PEGylated peptide in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control sample in the formulation buffer or water is also prepared.

-

Incubation: Incubate the samples under controlled conditions. Thermal stress is typically performed at elevated temperatures (e.g., 40°C, 60°C). Photostability is assessed according to ICH Q1B guidelines.

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study depends on the lability of the molecule.

-

Sample Quenching: Stop the degradation reaction, if necessary. For example, acid- and base-stressed samples can be neutralized.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3.2).

-

Peak Identification: Characterize the degradation products using mass spectrometry (see Protocol 3.3).

Stability-Indicating HPLC Method

Objective: To separate the intact PEGylated peptide from its degradation products and formulation excipients, allowing for accurate quantification of purity and degradation.

Methodology:

-

Column Selection: A reversed-phase C18 column is commonly used for peptide analysis. The choice of column chemistry and dimensions will depend on the properties of the specific molecule.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typically employed.

-

Detection: UV detection at a wavelength of 214 nm or 280 nm is standard for peptides.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the main peak from all significant degradation product peaks.

Mass Spectrometry for Degradation Product Identification

Objective: To determine the molecular weight and structure of degradation products observed in forced degradation studies.

Methodology:

-

Sample Introduction: The effluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides and proteins.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to determine the accurate mass of the parent ion and its fragments.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the degradation product ions to obtain fragmentation patterns.

-

Data Analysis: The fragmentation data is used to identify the site of modification (e.g., the specific amino acid that was oxidized or deamidated).

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Stability Testing

The following diagram illustrates a typical workflow for assessing the in vitro stability of a PEGylated peptide.

Major Chemical Degradation Pathways of Peptides

This diagram illustrates the primary chemical degradation pathways that can affect the stability of a peptide therapeutic.

Conclusion

The in vitro stability of PEGylated somatostatin analogs is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive understanding of the potential degradation pathways, including oxidation, deamidation, hydrolysis, and aggregation, is essential. The implementation of systematic forced degradation studies, coupled with robust, stability-indicating analytical methods like HPLC and mass spectrometry, allows for the elucidation of the stability profile of these complex molecules. While PEGylation can enhance the stability of peptides, it is crucial to assess the stability of the entire conjugate, including the linker chemistry. The principles and protocols outlined in this guide provide a solid framework for researchers and drug developers to ensure the quality, safety, and efficacy of this important class of therapeutics.

References

A Technical Guide to the Preclinical Evaluation of Novel Somatostatin Receptor-Targeting Radiopharmaceuticals: A Case Study for a Hypothetical L1-Peg2-tate Compound

Disclaimer: A comprehensive search of scientific literature did not yield specific data for a compound named "L1-Peg2-tate". This guide, therefore, provides a detailed overview of the standard preclinical evaluation process for a representative theranostic agent of this class. The structure is assumed to be a targeting peptide (octreotate, or "-tate"), modified with a polyethylene glycol linker (Peg2), and conjugated to a functional moiety (L1), such as a chelator for a radionuclide. The data and protocols presented are compiled from published studies on closely related somatostatin receptor subtype 2 (SSTR2)-targeting compounds.

Core Concept and Mechanism of Action

Somatostatin receptor subtype 2 (SSTR2) is overexpressed in many neuroendocrine tumors (NETs), making it an ideal target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[1][2] Novel radiopharmaceuticals are designed to exploit this by linking a somatostatin analogue, like octreotate, to a radionuclide via a chelator. The Peg2 linker likely serves to improve pharmacokinetic properties.

The mechanism involves the binding of the octreotate portion of the molecule to SSTR2 on the tumor cell surface.[3] Following binding, the entire complex is internalized by the cell.[4] Once inside, the radionuclide payload delivers a cytotoxic dose of radiation (in therapy) or emits detectable photons for imaging (in diagnostics), leading to targeted tumor cell destruction or visualization.[3]

References

- 1. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jwatch.org [jwatch.org]

- 3. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]

- 4. Studies on radiolabeled somatostatin analogues in rats and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Targeted Medicine: A Technical Guide to the Discovery and Development of Novel -tate Analogues

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy and molecular imaging is being revolutionized by the continuous evolution of peptide-based radiopharmaceuticals. Among these, analogues of somatostatin, particularly those ending in "-tate," have emerged as a cornerstone in the management of neuroendocrine tumors (NETs) and other pathologies characterized by the overexpression of somatostatin receptors (SSTRs). This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of novel -tate analogues, offering detailed experimental protocols and quantitative data to empower researchers in this dynamic field.

Core Principles: From Bench to Bedside

The development of novel -tate analogues follows a structured pipeline, commencing with rational drug design and synthesis, followed by rigorous in vitro and in vivo evaluation to identify lead candidates for clinical translation. The overarching goal is to engineer molecules with optimized properties, including high receptor affinity and specificity, favorable pharmacokinetics, and efficient internalization into target cells, thereby maximizing diagnostic accuracy and therapeutic efficacy.

Signaling Pathways: The Molecular Targets of -tate Analogues

The biological effects of -tate analogues are mediated through their interaction with the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors.[1] Upon ligand binding, these receptors trigger a cascade of intracellular signaling events that ultimately regulate cellular processes such as hormone secretion, cell proliferation, and apoptosis.[2][3][4] The predominant signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, SSTR activation can modulate the activity of various ion channels and protein phosphatases, and influence the MAPK (mitogen-activated protein kinase) and PI3K/Akt signaling pathways.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for various -tate analogues, facilitating a comparative analysis of their binding affinities and pharmacokinetic properties.

Table 1: Binding Affinities (IC50/Ki in nM) of Somatostatin Analogues for Human SSTR Subtypes

| Analogue | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |

| Octreotide Acetate | 875 (Ki) | 0.57 (Ki) | 26.8 (Ki) | >1000 (Ki) | 6.8 (Ki) | |

| Ga-DOTA-TATE | >1000 (IC50) | 0.2 (IC50) | 30.6 (IC50) | >1000 (IC50) | 234 (IC50) | |

| Y-DOTA-TATE | >1000 (IC50) | 1.6 (IC50) | 119 (IC50) | >1000 (IC50) | 197 (IC50) | |

| In-DTPA-Octreotate | >1000 (IC50) | 1.3 (IC50) | 103 (IC50) | >1000 (IC50) | 132 (IC50) | |

| KE108 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

Table 2: Pharmacokinetic Parameters of 177Lu-DOTATATE in Patients

| Parameter | Value | Unit | Reference |

| Mean Clearance | 4.5 | L/h | |

| Mean Volume of Distribution | 4601 | L | |

| Mean Effective Blood Elimination Half-life | 3.5 (±1.4) | hours | |

| Mean Terminal Blood Half-life | 71 (± 28) | hours |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of novel -tate analogues.

Solid-Phase Peptide Synthesis (SPPS) of a DOTA-TATE Analogue

This protocol outlines the manual synthesis of a DOTA-TATE analogue using the Fmoc/tBu strategy.

References

Methodological & Application

Application Notes and Protocols for PET Imaging of Neuroendocrine Tumors

Topic: PET Imaging of Neuroendocrine Tumors Using Somatostatin Receptor 2 (SSTR2) Analogs

Note on the Requested Compound "L1-Peg2-tate": A comprehensive search of scientific literature and public databases did not yield any specific information, application notes, or protocols for a compound named "this compound." This name may refer to a novel or proprietary research compound not yet described in publicly available literature, or it could be an internal designation or a variant spelling of another molecule.

However, the name suggests a derivative of "DOTA-TATE," a cornerstone molecule for neuroendocrine tumor (NET) imaging, likely modified with a Polyethylene Glycol (PEG) linker (e.g., "Peg2"). PEGylation is a common strategy to modify the pharmacokinetic properties of radiopharmaceuticals.

Given the lack of specific data for "this compound," this document provides detailed application notes and protocols for the widely used and well-characterized PET tracer, ⁶⁸Ga-DOTA-TATE . The principles, radiolabeling chemistry, quality control, and imaging procedures detailed here are fundamentally relevant and would likely be highly similar for a PEGylated derivative. Researchers working with novel DOTA-TATE analogs can use these protocols as a robust foundation, adapting them as necessary based on the specific properties of their compound.

Application Notes: ⁶⁸Ga-DOTA-TATE for PET Imaging of Neuroendocrine Tumors

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that arise from neuroendocrine cells throughout the body.[1][2] A key characteristic of well-differentiated NETs is the high-level expression of somatostatin receptors (SSTRs) on their cell surfaces, with subtype 2 (SSTR2) being the most predominantly expressed.[3][4] This overexpression serves as an ideal target for molecular imaging and therapy.

⁶⁸Ga-DOTA-TATE is a radiolabeled somatostatin analog used for Positron Emission Tomography (PET) imaging.[1] The molecule consists of two key components:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A chelator that firmly binds the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).

-

TATE (Tyr³-octreotate): A synthetic peptide analog of somatostatin with a high binding affinity for SSTR2.

When administered intravenously, ⁶⁸Ga-DOTA-TATE binds to SSTR2 on NET cells, allowing for their highly sensitive and specific localization and characterization through PET/CT or PET/MRI scanning. This imaging modality is crucial for the initial diagnosis, staging, restaging, and selection of patients for Peptide Receptor Radionuclide Therapy (PRRT) with agents like ¹⁷⁷Lu-DOTA-TATE.

Principle of Action and Signaling Pathway

The diagnostic utility of ⁶⁸Ga-DOTA-TATE is based on its ability to target the SSTR2 receptor. Upon binding of somatostatin or its analogs like DOTA-TATE, the SSTR2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can inhibit hormone secretion and cell proliferation, which are hallmark features of NETs. The binding and subsequent internalization of the radiotracer at the tumor site allow for visualization by PET.

Caption: SSTR2 signaling pathway initiated by ⁶⁸Ga-DOTA-TATE binding.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ⁶⁸Ga-DOTA-TATE, including quality control specifications and typical biodistribution values in patients.

Table 1: Radiopharmaceutical Quality Control Specifications

| Parameter | Specification | Typical Method |

|---|---|---|

| Appearance | Clear, colorless solution | Visual Inspection |

| pH | 4.5 - 8.5 | pH Meter or pH Strips |

| Radiochemical Purity | ≥ 95% | iTLC / Radio-HPLC |

| Radionuclidic Purity | ≤ 0.001% ⁶⁸Ge | Gamma Spectroscopy |

| Sterility | Sterile | Sterility Testing (e.g., USP <71>) |

| Bacterial Endotoxins | < 175 EU / V (or dose-dependent)| Limulus Amebocyte Lysate (LAL) Test |

Table 2: Physiological Biodistribution of ⁶⁸Ga-DOTA-TATE in Normal Organs Standardized Uptake Values (SUV) are semi-quantitative measures of radiotracer uptake. Values can vary based on patient factors and imaging protocols.

| Organ | Mean SUVmean (Range) | Reference |

| Spleen | 18.0 (8.4 - 36.7) | |

| Kidneys | 15.0 - 25.0 (approx.) | |

| Liver | 8.05 (3.0 - 15.0) | |

| Adrenal Glands | 10.0 - 20.0 (approx.) | |

| Pituitary Gland | 8.0 - 15.0 (approx.) | - |

| Urinary Bladder | Variable (Excretion) | - |

Table 3: Tumor Uptake of ⁶⁸Ga-DOTA-TATE in Metastatic NET Lesions

| Lesion Grade / Krenning Score | Mean SUVmax (Range) | Reference |

|---|---|---|

| Krenning Score 4 | 32.5 | |

| Krenning Score 3 | 17.3 | |

| Krenning Score 2 | 9.3 |

| High Uptake Lesions (Predictive of PRRT Response) | > 15-20 | |

Experimental Protocols

Protocol 1: Automated Radiosynthesis of ⁶⁸Ga-DOTA-TATE

This protocol describes a general procedure for the automated synthesis of ⁶⁸Ga-DOTA-TATE using a commercial synthesis module. Note: Always follow the specific instructions and validation procedures for your synthesis module and ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm® or equivalent)

-

Automated synthesis module (e.g., Scintomics GRP®, Modular-Lab PharmTracer®, etc.)

-

Sterile synthesis cassette and reagent kit specific to the module and ⁶⁸Ga-DOTA-TATE

-

DOTA-TATE peptide vial (typically 20-50 µg)

-

Sterile sodium chloride solution (0.9%) for injection

-

Sterile water for injection

-

Ascorbic acid solution (optional, as a radioprotectant)

-

Sterile final product vial

-

Dose calibrator

Caption: Automated workflow for the radiosynthesis of ⁶⁸Ga-DOTA-TATE.

Procedure:

-

Preparation: Perform daily quality control checks on the ⁶⁸Ge/⁶⁸Ga generator and dose calibrator.

-

Module Setup: Aseptically install the sterile, single-use cassette and reagent kit onto the automated synthesis module according to the manufacturer's instructions.

-

Generator Connection: Connect the outlet of the ⁶⁸Ge/⁶⁸Ga generator to the appropriate inlet port on the synthesis cassette.

-

Synthesis Initiation:

-

Initiate the automated synthesis sequence via the module's control software.

-

The module will first elute the generator with a weak acid (e.g., 0.1 M HCl) to release the ⁶⁸Ga.

-

The ⁶⁸Ga eluate is then passed through a purification cartridge (e.g., cation exchange) to concentrate the ⁶⁸Ga and remove impurities, including ⁶⁸Ge breakthrough.

-

The purified ⁶⁸Ga is eluted into the reaction vessel containing the DOTA-TATE peptide and a reaction buffer (e.g., HEPES or acetate buffer) to maintain the optimal pH for labeling (typically pH 3.5-5.0).

-

-

Labeling Reaction: The reaction vessel is heated (e.g., 95°C for 5-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.

-

Purification: After the reaction, the mixture is cooled and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the labeled peptide and separate it from unreacted ⁶⁸Ga and hydrophilic impurities.

-

Final Formulation: The purified ⁶⁸Ga-DOTA-TATE is eluted from the SPE cartridge with a small volume of ethanol/water mixture and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.

-

Final Measurement: Measure the total activity of the final product in a dose calibrator and record the result.

Protocol 2: Quality Control of ⁶⁸Ga-DOTA-TATE

Procedure:

-

Visual Inspection: Visually inspect the final product for any particulate matter or discoloration. The solution should be clear and colorless.

-

pH Measurement: Aseptically withdraw a small aliquot (e.g., 10 µL) and apply it to a calibrated pH strip or use a pH meter. Record the pH.

-

Radiochemical Purity (RCP) by iTLC:

-

Stationary Phase: iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

-

Mobile Phase 1 (for free ⁶⁸Ga): 0.1 M Sodium Citrate buffer, pH 5.5.

-

Spot a small drop of the sample on the origin of the iTLC strip.

-

Develop the strip in the mobile phase.

-

In this system, ⁶⁸Ga-DOTA-TATE remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).

-

-

Mobile Phase 2 (for colloidal ⁶⁸Ga): Methanol:1M Ammonium Acetate (1:1 v/v).

-

Spot and develop a second strip.

-

In this system, both ⁶⁸Ga-DOTA-TATE and free ⁶⁸Ga move with the solvent front (Rf = 0.9-1.0), while any colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.1).

-

-

Analysis: Scan the strips using a radio-TLC scanner. Calculate the percentage of activity for each species.

-

Calculation: RCP (%) = 100% - (% Free ⁶⁸Ga) - (% Colloidal ⁶⁸Ga).

-

-

Radionuclidic Identity and Purity:

-

Confirm the identity of ⁶⁸Ga by measuring the 511 keV photopeak using a gamma spectrometer.

-

Measure for ⁶⁸Ge breakthrough by allowing the sample to decay for >24 hours and then measuring any residual long-lived activity. The ⁶⁸Ge content should be below the pharmacopeial limit (e.g., <0.001%).

-

-

Sterility and Endotoxin Testing: These tests are typically performed retrospectively on a batch-by-batch basis according to standard pharmaceutical microbiology protocols.

Protocol 3: Patient Preparation and PET/CT Imaging

Patient Preparation:

-

Medication Review: Patients on somatostatin analog therapy should have their treatment schedule adjusted to avoid receptor blockade.

-

Short-acting octreotide: Withhold for at least 24 hours before the scan.

-

Long-acting octreotide/lanreotide: Schedule the PET scan just prior to the next scheduled dose (typically at the end of the 4-week cycle).

-

-

Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to reduce physiological bowel activity. Water is permitted.

-

Hydration: Encourage good hydration before and after the scan to facilitate the clearance of the radiotracer and reduce radiation dose to the bladder.

-

Informed Consent: Obtain written informed consent after explaining the procedure, including risks and benefits.

Caption: Workflow for patient PET/CT imaging with ⁶⁸Ga-DOTA-TATE.

Imaging Procedure:

-

Pre-injection: Confirm patient identity and preparation instructions. Place an intravenous cannula in an arm vein.

-

Radiotracer Administration: Administer a dose of 100-200 MBq (2.7-5.4 mCi) of ⁶⁸Ga-DOTA-TATE via slow intravenous injection, followed by a saline flush. Record the exact dose and time of injection.

-

Uptake Period: The patient should rest quietly for approximately 60 minutes to allow for tracer biodistribution and tumor uptake.

-

Pre-scan Preparation: Immediately before positioning on the scanner bed, instruct the patient to void their bladder to minimize radiation dose and reduce artifacts from the urinary tract.

-

Patient Positioning: Position the patient supine on the PET/CT scanner table with arms raised above the head if possible.

-

CT Acquisition: Perform a low-dose CT scan from the vertex of the skull to the mid-thigh. This CT is used for attenuation correction of the PET data and for anatomical localization. A diagnostic-quality contrast-enhanced CT may be performed if clinically indicated.

-

PET Acquisition: Immediately following the CT scan, perform the PET emission scan over the same anatomical range. The acquisition is typically performed for 2-4 minutes per bed position.

-

Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM), applying corrections for attenuation (using the CT data), scatter, and randoms.

-

Post-scan Instructions: Advise the patient to continue hydrating and voiding frequently for several hours to minimize their radiation exposure.

References

- 1. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodistribution and first clinical results of 18F-SiFAlin-TATE PET: a novel 18F-labeled somatostatin analog for imaging of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in tumor-to-normal organ SUV ratios measured with 68 Ga-DOTATATE PET compared with 177 Lu-DOTATATE SPECT in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular imaging in oncology: Common PET/CT radiopharmaceuticals and applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: L1-Peg2-tate in Peptide Receptor Radionuclide Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

L1-Peg2-tate, also referred to as DOTA-EB-TATE, is a promising radiopharmaceutical agent for peptide receptor radionuclide therapy (PRRT). It is a derivative of octreotate, a somatostatin analogue that targets the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). The key innovation of this compound lies in the conjugation of a truncated Evans Blue (EB) molecule. This modification allows for reversible binding to circulating serum albumin, which significantly extends the half-life of the radiopharmaceutical in the bloodstream. This prolonged circulation leads to enhanced accumulation and retention in SSTR2-positive tumors, thereby increasing the therapeutic radiation dose delivered to the tumor while potentially reducing systemic toxicity.[1][2][3][4]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its performance, and detailed protocols for its synthesis, characterization, and evaluation in preclinical models.

Mechanism of Action

This compound functions as a targeted radionuclide delivery agent. The octreotate moiety serves as the targeting vector, binding with high affinity to SSTR2 on the surface of tumor cells. Upon binding, the entire complex, including the chelated therapeutic radionuclide (e.g., Lutetium-177 or Yttrium-90), is internalized by the cell. The Evans Blue component, by reversibly binding to albumin, prevents rapid renal clearance of the agent, allowing for a longer circulation time and increased probability of reaching the tumor site. Once internalized into the tumor cells, the radionuclide decays, emitting cytotoxic radiation (e.g., beta particles) that induces DNA damage and ultimately leads to tumor cell death.

Signaling Pathway

The binding of this compound to SSTR2, a G-protein coupled receptor, can initiate a cascade of intracellular events that contribute to its anti-tumor effects, independent of the radionuclide's action. Upon agonist binding, SSTR2 can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. This can, in turn, affect various downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Caption: SSTR2 signaling and radionuclide-induced cell death.

Quantitative Data

In Vitro Binding Affinity

The binding affinity of this compound and related compounds to SSTR2 is a critical parameter for its efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity.

| Compound | Cell Line | IC50 (nM) | Reference |

| 111In-DOTA-EB-cRGDfK | U-87 MG | 71.7 | [5] |

| DOTA-JR11 | U2OS-SSTR2 | 80 | |

| natLu-DOTA-JR11 | U2OS-SSTR2 | 3.88 ± 0.05 |

In Vivo Biodistribution

Biodistribution studies are essential to determine the uptake and retention of the radiopharmaceutical in the tumor and various organs. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of 86Y-DOTA-EB-TATE in AR42J Tumor-Bearing Mice (%ID/g)

| Organ | 1 h | 4 h | 24 h | 48 h | 72 h |

| Blood | 16.5 ± 2.1 | 12.3 ± 1.5 | 5.4 ± 0.7 | 2.9 ± 0.4 | 1.8 ± 0.3 |

| Heart | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Lung | 3.5 ± 0.5 | 2.4 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |

| Liver | 3.2 ± 0.4 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.7 ± 0.2 | 1.4 ± 0.2 |

| Spleen | 1.9 ± 0.3 | 1.6 ± 0.2 | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| Kidney | 10.2 ± 1.3 | 8.9 ± 1.1 | 5.6 ± 0.7 | 4.1 ± 0.5 | 3.2 ± 0.4 |

| Muscle | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Bone | 2.5 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 | 0.8 ± 0.1 |

| Tumor | 15.2 ± 2.0 | 25.8 ± 3.4 | 35.6 ± 4.6 | 30.1 ± 3.9 | 25.4 ± 3.3 |

Data presented as mean ± SD.

Table 2: Biodistribution of 177Lu-DOTA-EB-TATE in AR42J Tumor-Bearing Mice (%ID/g)

| Organ | 24 h | 48 h | 72 h | 96 h | 120 h |

| Blood | 4.9 ± 0.6 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.1 |

| Liver | 2.0 ± 0.3 | 1.6 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.1 | 0.9 ± 0.1 |

| Spleen | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |

| Kidney | 5.1 ± 0.7 | 3.8 ± 0.5 | 3.0 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.3 |

| Tumor | 33.4 ± 4.3 | 28.9 ± 3.8 | 24.5 ± 3.2 | 21.1 ± 2.7 | 18.3 ± 2.4 |

Data presented as mean ± SD.

Experimental Protocols

Synthesis of DOTA-EB-TATE

This protocol describes the solid-phase synthesis of the DOTA-EB-TATE peptide.